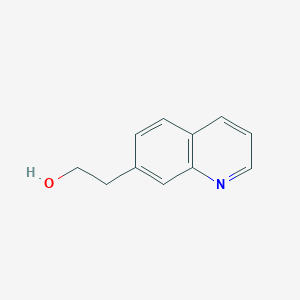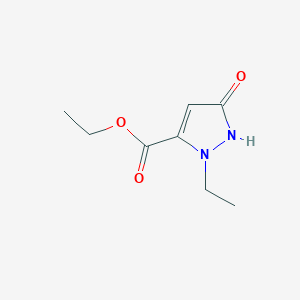
2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole
Vue d'ensemble
Description
2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (CMPT) is a five-membered heterocyclic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of fields. CMPT is a colorless, crystalline solid that is stable in air and has a melting point of approximately 66°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is insoluble in water.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole and its derivatives are primarily involved in chemical synthesis. For instance, Rufenacht (1972) discusses the preparation of 2-Alkoxy-5-chloromethyl-1,3,4-thiadiazoles and their reactions with salts of thio- and dithiophosphoric acids to form corresponding thio- and dithiophosphates (Rufenacht, 1972).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion. They performed density functional theory calculations and molecular dynamics simulations on these molecules, suggesting their potential use as corrosion inhibitors (Kaya et al., 2016).
Fungicidal Activity
Mishra et al. (1993) found that 2-Chloromethyl-5H/methyl benzimidazoles condensed with thiadiazoles showed effective fungicidal activities, potentially better than commercially used fungicides (Mishra et al., 1993). Similarly, Chen et al. (2000) synthesized thiadiazoles as potential fungicides against rice sheath blight, a major disease of rice in China (Chen et al., 2000).
Molecular Aggregation Studies
Matwijczuk et al. (2016) investigated the molecular aggregation of certain thiadiazole derivatives in organic solvents. Their study revealed the association of fluorescence effects with aggregation processes in these compounds (Matwijczuk et al., 2016).
Antimicrobial and Anticancer Properties
Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, finding that some demonstrated antimicrobial activity and DNA protective ability against oxidative stress, with potential use in chemotherapy (Gür et al., 2020). Additionally, Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated their anticancer activity, suggesting their potential as novel anticancer agents (Krishna et al., 2020).
Antimalarial Activity
Faslager et al. (1973) synthesized thiadiazoles as antimalarial agents, showing significant activity against Plasmodium berghei, an organism causing malaria in mice (Faslager et al., 1973).
Propriétés
IUPAC Name |
2-(chloromethyl)-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)6-9-8-5(3-7)10-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWJMPKVYFAAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




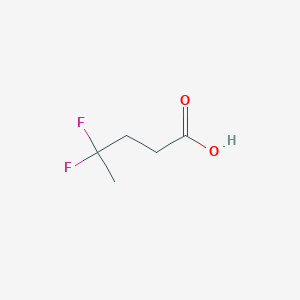
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)
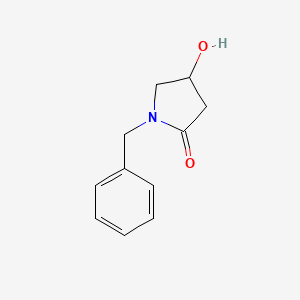
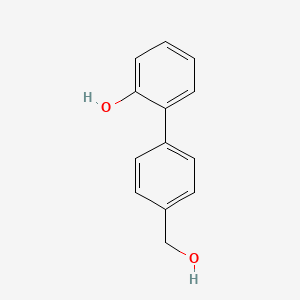


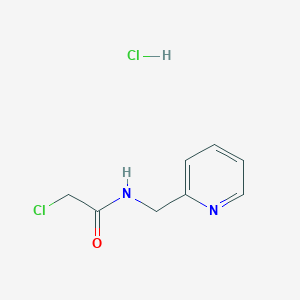
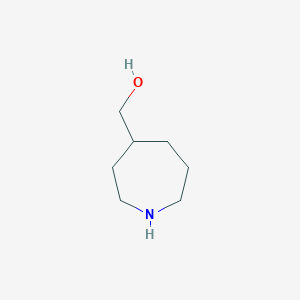
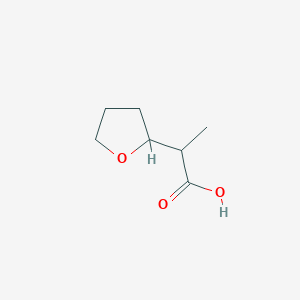
![1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3377086.png)
![3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3377090.png)
